5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride
Overview
Description
5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O2S3 and a molecular weight of 306.81 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a pyrimidine ring, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride has several applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride typically involves the reaction of 2-acetylthiophene with sulfur trioxide to form the corresponding sulfonic acid . This intermediate is then reacted with thionyl chloride to produce the sulfonyl chloride derivative. The reaction conditions usually involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides and sulfones, while reduction reactions can convert the sulfonyl chloride to the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, sulfur trioxide, and various nucleophiles. Reaction conditions often involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, as well as sulfoxides and sulfones .
Mechanism of Action
The mechanism of action of 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonamide
- 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonate
- 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonothioate
Uniqueness
What sets 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride apart from similar compounds is its sulfonyl chloride group, which imparts unique reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the development of new chemical entities and materials .
Properties
IUPAC Name |
5-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S3/c1-15-9-11-5-4-6(12-9)7-2-3-8(16-7)17(10,13)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYJWHQTVHUETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC=C(S2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371753 | |
Record name | 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-76-3 | |
Record name | 5-[2-(Methylthio)-4-pyrimidinyl]-2-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175202-76-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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